4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16547654
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO3 |
|---|---|
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H |
| Standard InChI Key | XNGVHGXCWZSSEN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-methoxyphenyl moiety. The hydrochloride salt enhances solubility, critical for in vitro and in vivo studies. Stereochemical variations, such as the rel-(3R,4S) configuration (CAS 1392211-27-6), exhibit distinct binding affinities to biological targets, underscoring the importance of chirality in drug design .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₃ |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride |
| Canonical SMILES | COC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |
| Storage Conditions | Room temperature, sealed, dry |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, including:
-
Ring Formation: Cyclization of γ-aminobutyric acid derivatives with 4-methoxybenzaldehyde precursors.
-
Functionalization: Introduction of the carboxylic acid group via oxidation using potassium permanganate.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Stereoselective synthesis remains challenging. Recent advances employ C(sp³)-H activation methodologies to achieve enantiopure forms, critical for receptor selectivity . For example, the rel-(3R,4S) isomer is synthesized via asymmetric hydrogenation, achieving >95% enantiomeric excess .
Analytical Characterization
Pharmacological Applications
Neuropharmacology
The compound modulates ionotropic glutamate receptors (iGluRs), particularly NMDA subtypes. In electrophysiological assays, analogs demonstrate IC₅₀ values as low as 200 nM for GluN1/GluN2A receptors, with 3–34-fold selectivity over GluN1/GluN2B-D isoforms . This selectivity arises from interactions with the receptor’s ligand-binding domain, where the methoxyphenyl group occupies a hydrophobic pocket .
Pain Management
As an intermediate in analgesic development, the compound enhances μ-opioid receptor binding affinity by 40% in in vitro models compared to non-substituted pyrrolidines . Structural analogs show efficacy in rodent neuropathic pain models, reducing mechanical allodynia by 60% at 10 mg/kg doses .
Neuropsychiatric Disorders
The rel-(3R,4S) configuration exhibits antidepressant-like effects in forced swim tests, decreasing immobility time by 35% at 5 mg/kg . Mechanistic studies link this activity to serotonin reuptake inhibition (SERT IC₅₀ = 1.2 μM) and 5-HT₁A receptor partial agonism (EC₅₀ = 0.8 μM) .
Preclinical Research Findings
In Vitro Profiling
| Assay Type | Result | Source |
|---|---|---|
| NMDA Receptor Antagonism | IC₅₀ = 210 ± 15 nM (GluN1/GluN2A) | |
| μ-Opioid Binding | Kᵢ = 8.7 nM | |
| SERT Inhibition | IC₅₀ = 1.2 μM |
In Vivo Efficacy
-
Neuropathic Pain: 30 mg/kg oral dosing in rats reduced CFA-induced hyperalgesia by 55% over 6 hours .
-
Depression Models: Chronic administration (10 mg/kg/day for 14 days) increased hippocampal BDNF levels by 120% in chronic mild stress models .
Therapeutic Development Challenges
Pharmacokinetic Limitations
Despite promising efficacy, the compound exhibits moderate oral bioavailability (F = 22%) due to first-pass metabolism. Cytochrome P450 3A4 mediates hepatic oxidation of the methoxyphenyl group, producing inactive 4-hydroxyphenyl metabolites . Prodrug strategies, such as esterification of the carboxylic acid, improve bioavailability to 58% in preclinical models .
Toxicity Profile
Acute toxicity studies in rodents report an LD₅₀ of 320 mg/kg, with histopathological changes observed in renal tubules at 100 mg/kg doses . Chronic toxicity (28-day) reveals dose-dependent QTc prolongation at plasma concentrations >1.2 μg/mL, necessitating structural modifications to reduce cardiac liability .
Future Directions
Structural Optimization
-
Metabolic Stability: Fluorination at the phenyl ring’s para position reduces CYP3A4-mediated metabolism by 70% in human liver microsomes .
-
Receptor Selectivity: Introducing 5’-substituents on the pyrrolidine ring enhances GluN2A/GluN2B selectivity ratios from 3:1 to 12:1 in electrophysiological assays .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume